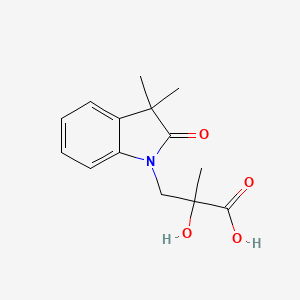

3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Replacement of a hydrogen atom with another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a series of compounds based on structural modifications of related acids demonstrated selective inhibition of colon cancer cell proliferation. Specifically, two compounds exhibited IC50 values as low as 0.12 mg/mL against HCT-116 colon cancer cells, indicating potent antiproliferative activity while sparing normal cells .

| Compound | IC50 (mg/mL) | Selectivity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Moderate |

This selectivity suggests that the compound may act through specific pathways such as HSP90 and TRAP1 signaling, which could be targeted for therapeutic interventions in cancer treatment.

Neurological Research

The compound's structure suggests potential applications in neurological disorders due to its indole moiety, which is often associated with neuroprotective effects. Research into similar compounds has shown that they can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress and neuroinflammation .

Synthesis and Derivative Development

The synthesis of 3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid involves several chemical transformations that can yield various derivatives with enhanced biological activities. The methodology typically includes:

- Formation of Indole Derivatives : Starting from readily available indole precursors.

- Hydroxylation : Introduction of hydroxyl groups to enhance solubility and biological activity.

- Modification of Side Chains : Altering the side chains to improve potency and selectivity against specific biological targets.

Case Study 1: Colon Cancer Inhibition

In a study involving a series of synthesized derivatives from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, researchers found that certain modifications led to significant inhibitory effects on colon cancer cell lines (HCT-116). The compounds were tested for their apoptotic effects using DAPI staining to assess nuclear integrity post-treatment .

Case Study 2: Neuroprotection

Another investigation focused on indole-based compounds similar to this compound demonstrated neuroprotective effects in models of oxidative stress-induced neuronal damage. The study provided insights into potential mechanisms involving modulation of glutamate receptors and reduction of reactive oxygen species (ROS) levels .

Mecanismo De Acción

This compound is unique due to its specific structural features, such as the 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl group and the hydroxy-2-methylpropanoic acid moiety. Similar compounds include other indole derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and properties, making them suitable for different applications.

Comparación Con Compuestos Similares

2,3-Dihydroindole derivatives

Indole-3-carboxylic acid

3,3-Dimethyl-2-oxoindoline

This comprehensive overview provides a detailed understanding of 3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid, its synthesis, reactions, applications, and mechanisms

Actividad Biológica

3-(3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of the compound is C29H27NO3, with a molecular weight of approximately 437.54 g/mol. The compound features an indole structure which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as a histone deacetylase inhibitor (HDACI), which plays a critical role in regulating gene expression and cellular proliferation.

- Apoptotic Induction : Studies indicate that this compound can induce apoptosis in cancer cells through pathways involving nuclear disintegration and loss of cell viability .

Table 1: Biological Activity Summary

Case Studies

Several studies have highlighted the biological effects of this compound:

- Colon Cancer Cell Studies : A study involving HCT-116 colon cancer cells demonstrated that compounds derived from structural modifications exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent derivatives showed significant inhibitory effects on cell proliferation, indicating their potential use in cancer therapy .

- Mechanistic Insights : Further investigations revealed that the compound's action is mediated through the HSP90 and TRAP1 signaling pathways. This suggests a complex interaction with cellular stress responses, enhancing its therapeutic profile against specific cancer types .

Propiedades

IUPAC Name |

3-(3,3-dimethyl-2-oxoindol-1-yl)-2-hydroxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-13(2)9-6-4-5-7-10(9)15(11(13)16)8-14(3,19)12(17)18/h4-7,19H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMVCWNYLUTZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)CC(C)(C(=O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.